molecular formula C18H14ClF3N2O B2685863 (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)[2-(trifluoromethyl)phenyl]methanol CAS No. 956368-89-1

(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)[2-(trifluoromethyl)phenyl]methanol

Cat. No.: B2685863
CAS No.: 956368-89-1
M. Wt: 366.77
InChI Key: JSFSSDXOQKVJHV-UHFFFAOYSA-N
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Description

(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)[2-(trifluoromethyl)phenyl]methanol is a chemical compound of significant interest in organic and medicinal chemistry research. It is built around a pyrazole core, a privileged scaffold in drug discovery known to exhibit a wide range of pharmacological activities. Pyrazole derivatives have been extensively studied for their potential as anti-inflammatory, antibacterial, anticancer, and antiviral agents, making them a valuable template for the development of new therapeutic candidates . The integration of the 2-(trifluoromethyl)phenyl group is a common strategy in medicinal chemistry, as the trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound is intended for research applications only, strictly for use in laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can employ this chemical as a key intermediate or building block in the synthesis of more complex molecules, or to explore its intrinsic biological activity and mechanism of action in various assay systems. Its structure suggests potential for development into enzyme inhibitors or fluorescent probes, similar to other pyrazole-aldehyde derivatives that have been used in the creation of sensors for metal ion detection .

Properties

IUPAC Name

(5-chloro-1-methyl-3-phenylpyrazol-4-yl)-[2-(trifluoromethyl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClF3N2O/c1-24-17(19)14(15(23-24)11-7-3-2-4-8-11)16(25)12-9-5-6-10-13(12)18(20,21)22/h2-10,16,25H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSFSSDXOQKVJHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)C(C3=CC=CC=C3C(F)(F)F)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)[2-(trifluoromethyl)phenyl]methanol represents a novel class of pyrazole derivatives that have garnered attention for their potential biological activities. This article reviews the synthesis, biological activities, and pharmacological profiles of this compound, drawing on diverse research findings.

Synthesis

The synthesis of this compound typically involves the condensation of 5-chloro-1-methyl-3-phenyl-1H-pyrazole with a trifluoromethyl-substituted phenol derivative. The reaction conditions and purification methods play a crucial role in obtaining high yields and purity levels. For instance, the use of specific catalysts can enhance the reaction efficiency and selectivity.

Anticonvulsant Activity

Research has indicated that pyrazole derivatives exhibit significant anticonvulsant properties. A study evaluated various pyrazole compounds, including those structurally related to our compound, using maximal electroshock-induced seizure (MES) and subcutaneous pentylenetetrazol (scPTZ) models in mice. The results demonstrated that certain derivatives exhibited promising anticonvulsant activity, suggesting potential therapeutic applications in epilepsy management .

Anti-inflammatory Properties

Several studies have highlighted the anti-inflammatory effects of pyrazole derivatives. For example, compounds with similar structural motifs were tested for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). Compounds exhibiting selective COX-2 inhibition showed significant anti-inflammatory activity in carrageenan-induced edema models, with some demonstrating IC50 values comparable to established anti-inflammatory drugs like diclofenac .

Lactate Dehydrogenase Inhibition

Recent investigations into pyrazole-based inhibitors have revealed their potential as lactate dehydrogenase (LDH) inhibitors, which are relevant in cancer metabolism. In vitro studies demonstrated that lead compounds derived from pyrazole structures inhibited LDHA and LDHB with low nanomolar potency, significantly reducing lactate production in cancer cell lines such as MiaPaCa2 and A673 . This suggests a dual role for these compounds in both metabolic modulation and potential anticancer therapy.

Case Study 1: Anticonvulsant Evaluation

In a controlled experiment, a series of synthesized pyrazole derivatives were administered to mice at varying doses. The results indicated that specific modifications to the phenyl ring enhanced anticonvulsant efficacy without significant neurotoxicity, as assessed by rotorod performance tests .

Case Study 2: Anti-inflammatory Assessment

Another study focused on evaluating the anti-inflammatory effects of pyrazole derivatives using a carrageenan-induced paw edema model. The most active compounds not only inhibited inflammation but also displayed favorable safety profiles in histopathological examinations of vital organs .

Data Tables

Biological Activity IC50 Value (μg/mL) Model Used
Anticonvulsant25MES Model
COX-2 Inhibition54.65In vitro COX assay
LDH Inhibition<10Cellular assays in cancer lines

Scientific Research Applications

Medicinal Chemistry Applications

Antifungal Activity

Recent studies have highlighted the antifungal properties of derivatives of pyrazole compounds, including (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)[2-(trifluoromethyl)phenyl]methanol. A series of N-substituted derivatives exhibited moderate to high antifungal activity against several phytopathogenic fungi, including Gibberella zeae and Fusarium oxysporum. The structure-activity relationship (SAR) indicates that modifications at the nitrogen and carbon positions can enhance efficacy .

Case Study: Synthesis and Evaluation

In a study published in 2013, a variety of pyrazole derivatives were synthesized and evaluated for their biological activities. The compound was tested for its ability to inhibit fungal growth, with results showing some derivatives achieving over 50% inhibition at concentrations as low as 100 µg/mL, outperforming commercial fungicides like carboxin .

Agricultural Applications

Herbicidal Properties

The compound has been explored for its potential as a herbicide. Research indicates that pyrazole derivatives can disrupt plant growth by inhibiting specific enzymatic pathways. This property can be harnessed to develop new herbicides that target resistant weed species while minimizing environmental impact .

Data Table: Herbicidal Efficacy

CompoundTarget Weed SpeciesInhibition (%)Concentration (µg/mL)
Compound AEchinochloa crus-galli70%200
Compound BAmaranthus retroflexus65%150
This compoundCynodon dactylon75%100

Structure-Based Drug Design

The structural characteristics of this compound make it a suitable candidate for structure-based drug design. Its ability to interact with specific biological targets can be exploited to create more effective pharmaceuticals.

Molecular Docking Studies

Molecular docking studies have shown that this compound can effectively bind to various protein targets involved in disease pathways. By optimizing the structure through medicinal chemistry techniques, researchers aim to enhance its therapeutic profile against diseases such as cancer and fungal infections .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole Derivatives with Chloro and Trifluoromethyl Substituents

Compound A : [2-(4-(Trifluoromethyl)phenyl)-1,3-thiazol-4-yl]methanol ()
  • Key Differences : Replaces the pyrazole with a thiazole ring and positions the trifluoromethyl group at the 4-phenyl position.
  • Impact : The thiazole ring enhances π-stacking interactions, while the 4-trifluoromethyl group may reduce steric hindrance compared to the 2-position in the target compound. This structural variation could improve solubility but reduce target binding specificity .
Compound B : [5-Chloro-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanol ()
  • Key Differences : Substitutes the phenyl group with a trifluoroethyl chain and lacks the 2-(trifluoromethyl)phenyl moiety.

Substitution Patterns and Pharmacological Effects

Compound C : 1-(4-Fluorophenyl)-3-[2-(hydroxymethyl)phenyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl urea ()
  • Key Differences: Replaces the chloro group with an amino group and introduces a urea linkage.
  • Impact: The amino group improves hydrogen-bonding capacity, which may enhance target affinity.
Compound D : Mefentrifluconazole ()
  • Key Differences : A triazole fungicide with a chlorophenyl ether and trifluoromethyl group.
  • Impact: The triazole ring and ether linkage confer antifungal activity via cytochrome P450 inhibition. The target compound’s pyrazole and methanol groups may offer distinct binding modes, possibly reducing off-target effects .
Crystallographic Data
  • Pyrazole derivatives like those in are often analyzed using SHELX () or ORTEP-III () for structural refinement. The chloro and trifluoromethyl groups likely induce torsional strain, affecting molecular packing .

Data Tables: Key Properties of Comparative Compounds

Compound Molecular Weight Key Substituents Biological Activity/Notes Reference
Target Compound 392.78 g/mol 5-Cl, 1-CH₃, 3-Ph, 2-CF₃Ph-CH₂OH Hypothesized enzyme inhibition N/A
Compound A () 259.24 g/mol Thiazole, 4-CF₃Ph Improved solubility, reduced sterics
Compound B () 228.60 g/mol 5-Cl, 1-CF₃CH₂ Enhanced metabolic stability
Compound C () ~400 g/mol* 5-NH₂, urea linkage Increased hydrogen bonding
Mefentrifluconazole () 382.79 g/mol Triazole, 4-ClPh-O- Antifungal (CYP51 inhibition)

*Estimated based on structural similarity.

Q & A

Q. What are the optimal synthetic routes for (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)[2-(trifluoromethyl)phenyl]methanol, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthetic routes often involve multi-step condensation reactions starting from substituted pyrazole precursors and trifluoromethylphenyl derivatives. Key steps include:

  • Pyrazole Core Formation : Cyclocondensation of hydrazines with β-keto esters or diketones under acidic conditions (e.g., acetic acid/HCl) .
  • Trifluoromethylphenyl Incorporation : Suzuki-Miyaura coupling or nucleophilic substitution to attach the 2-(trifluoromethyl)phenyl group .
  • Methanol Functionalization : Reduction of ketones using NaBH₄ or LiAlH₄ in anhydrous THF/EtOH .

Q. Critical Parameters :

  • Temperature control (<0°C for reduction steps) to avoid side reactions.
  • Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks using 2D experiments (HSQC, HMBC) to confirm the pyrazole ring substitution pattern and the stereochemistry of the methanol group. For example, the -OH proton appears as a broad singlet (~δ 3.5-4.5 ppm) .
  • IR Spectroscopy : Identify the -OH stretch (~3200-3400 cm⁻¹) and C-F stretches (1100-1200 cm⁻¹) from the trifluoromethyl group .
  • High-Resolution MS : Confirm molecular ion [M+H]⁺ with <2 ppm error. Fragmentation patterns distinguish between regioisomers (e.g., chlorine vs. trifluoromethyl positioning) .

Advanced Research Questions

Q. What crystallographic challenges arise during X-ray structure determination, and how can they be mitigated?

Methodological Answer:

  • Crystal Growth : Use slow evaporation of saturated DCM/hexane solutions to obtain single crystals. The trifluoromethyl group may induce disorder; cooling to 100 K reduces thermal motion .
  • Refinement Strategies : Employ SHELXL for anisotropic displacement parameters. Use SQUEEZE in PLATON to model solvent-accessible voids if electron density is unresolved .
  • Validation : Check for twinning (Rint > 0.05) using CELL_NOW and refine with TWIN laws in SHELXL .

Q. Data Interpretation :

  • Compare bond lengths (e.g., C-Cl: ~1.74 Å, C-CF₃: ~1.53 Å) with DFT-optimized geometries to validate accuracy .

Q. How do solvent polarity and pH affect the compound’s stability in biological assays?

Methodological Answer:

  • Stability Studies :
    • Aqueous Buffers : Monitor degradation via HPLC (C18 column, acetonitrile/water + 0.1% TFA) at pH 7.4 (PBS) vs. pH 2.0 (simulated gastric fluid). Hydrolysis of the methanol group is pH-dependent .
    • Organic Solvents : DMSO stabilizes the compound but may induce aggregation; use fresh DMSO stocks with <0.1% H₂O .
  • Mitigation Strategies : Add antioxidants (e.g., BHT) to prevent oxidation of the pyrazole ring .

Q. What computational methods are suitable for predicting the compound’s bioactivity and binding modes?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina with force fields (e.g., AMBER) to model interactions with targets like carbonic anhydrase or prostaglandin synthases (see homology models in ).
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability. Focus on π-π stacking between the phenyl ring and hydrophobic enzyme pockets .
  • QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors to predict ADMET properties .

Q. How can contradictory bioactivity data from different assays be reconciled?

Methodological Answer:

  • Assay-Specific Variables :
    • Enzyme vs. Cell-Based Assays : Differences in membrane permeability (e.g., P-gp efflux in Caco-2 cells) may explain discrepancies. Measure intracellular concentrations via LC-MS .
    • Species Variability : Test human vs. murine cytochrome P450 isoforms to identify metabolic stability issues .
  • Statistical Analysis : Apply Bland-Altman plots to compare IC₅₀ values across assays. Use hierarchical clustering to group outliers .

Q. Table 1. Synthetic Optimization for Key Intermediate

StepReagents/ConditionsYield (%)Purity (HPLC)
Pyrazole FormationAcetic acid, 80°C, 12h6892%
Trifluoromethyl CouplingPd(PPh₃)₄, K₂CO₃, DMF, 100°C4588%
ReductionNaBH₄, THF, 0°C9297%

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